molecular formula C15H15ClN2OS B1420914 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide CAS No. 1235440-69-3

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide

Cat. No.: B1420914
CAS No.: 1235440-69-3
M. Wt: 306.8 g/mol
InChI Key: FFNUPVVYLPSZCS-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide is a chemical compound with the molecular formula C15H15ClN2OS and a molecular weight of 306.82 g/mol . This compound is characterized by the presence of a chloro group, a pyridinylsulfanyl group, and a propanamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide typically involves the reaction of 3-[(pyridin-2-ylsulfanyl)methyl]aniline with 2-chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide can be compared with similar compounds such as 2-chloro-N-{3-[(pyridin-2-ylthio)methyl]phenyl}acetamide . While both compounds share similar structural features, the presence of different functional groups (e.g., propanamide vs. acetamide) can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.

Properties

IUPAC Name

2-chloro-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-11(16)15(19)18-13-6-4-5-12(9-13)10-20-14-7-2-3-8-17-14/h2-9,11H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUPVVYLPSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CSC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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